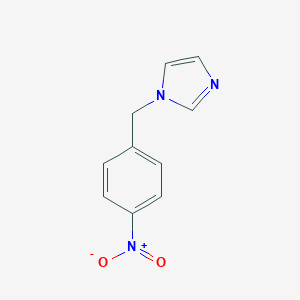

1-(4-Nitrobenzyl)-1H-imidazole

描述

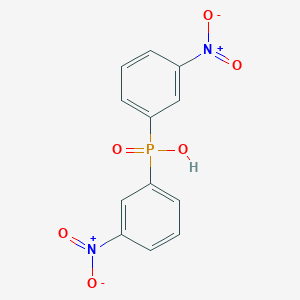

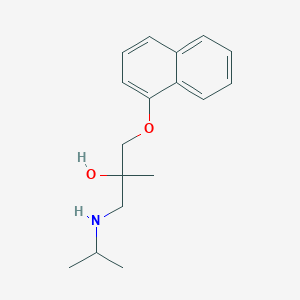

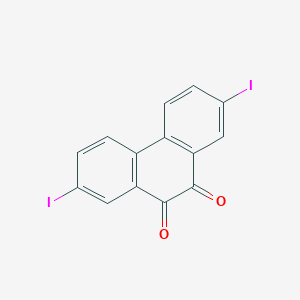

The compound 1-(4-Nitrobenzyl)-1H-imidazole is a derivative of imidazole, which is a heterocyclic aromatic organic compound. This compound is structurally characterized by the presence of a nitro group attached to a benzyl moiety, which is further linked to the imidazole ring. The nitro group is known to confer specific chemical properties to the compound, such as reactivity towards nucleophilic substitution.

Synthesis Analysis

The synthesis of 1-(4-Nitrobenzyl)-1H-imidazole derivatives has been reported in various studies. For instance, the synthesis of 1-(4-nitrobenzyl)-2-chloromethyl benzimidazole involves the reaction of 1,2-phenylenediamine to yield a mono-substituted product, with glycolic acid used in the cyclization step to avoid minor by-products . Similarly, the synthesis of 1-(4-nitrobenzyl)-3-allyl-1H-benzo[d]imidazol-2(3H)-one has been achieved, and its crystal structure has been determined .

Molecular Structure Analysis

The molecular structure of 1-(4-Nitrobenzyl)-1H-imidazole derivatives has been elucidated using various techniques. X-ray crystallography has been employed to determine the crystal structure of related compounds, revealing that they crystallize in the monoclinic space group with specific cell parameters . Computational calculations have also been used to understand the intermolecular interactions present in the crystal, such as π-π interactions and van der Waals forces, which contribute to the stability of the crystal packing .

Chemical Reactions Analysis

The reactivity of 1-(4-Nitrobenzyl)-1H-imidazole derivatives has been explored in several studies. For example, 1-(4-nitrobenzyl)-2-chloromethyl benzimidazole undergoes nucleophilic substitution with pyridine in the absence of an additional base . This indicates that the nitro group and the benzyl moiety play a significant role in the chemical reactivity of the compound.

Physical and Chemical Properties Analysis

The physical and chemical properties of 1-(4-Nitrobenzyl)-1H-imidazole derivatives are influenced by the presence of the nitro group and the imidazole ring. The nitro group is electron-withdrawing, which can affect the electron density of the imidazole ring and thus its reactivity. The compound 1-methyl-4-nitro-1H-imidazole has been studied for its spectroscopic properties, antimicrobial activities, and structure confirmation through techniques such as FTIR, NMR, and EIMS . The antimicrobial activity suggests potential applications in the medical field, while the spectroscopic properties provide insights into the molecular structure and behavior of the compound .

科学研究应用

-

Synthesis and Crystal Structure of 1-(4-Nitrobenzyl)-1H-benzotriazole

- Application Summary : This compound was synthesized and characterized by X-ray diffraction analysis. It’s used as a synthetic auxiliary in organic chemistry and is also a versatile ligand in coordination chemistry .

- Methods of Application : Equimolar mixtures of benzotriazole, 4-nitrobenzyl bromide, and K2CO3 were dissolved in a DMF solution, and three equivalents of powdered potassium carbonate were added. The reaction mass was stirred at room temperature overnight until the reaction completed .

- Results or Outcomes : The compound exhibits inter-molecular hydrogen bonding of the type C–H·N .

-

Syntheses, Spectroscopic and Crystallographic Characterizations of 4-Nitrobenzyloxy Derivatives and Benzofurans

- Application Summary : A series of benzyloxybenzaldehyde derivatives were prepared by the reactions of 4-nitrobenzyl bromide with various hydroxy-methoxybenzaldehydes .

- Methods of Application : When the reaction time is quite long, benzofuran derivatives were obtained by the reactions of ortho-hydroxyaldehydes with the 4-nitrobenzyl bromide .

- Results or Outcomes : The structures of these aldehydes, benzofuran derivatives, and imine compounds were confirmed on the basis of elemental analyses, IR, 1H NMR, and 13C NMR and mass spectroscopy .

-

- Application Summary : 4-Benzylpiperidine is a drug and research chemical used in scientific studies. It acts as a monoamine releasing agent with 20- to 48-fold selectivity for releasing dopamine versus serotonin .

- Methods of Application : This compound is most efficacious as a releaser of norepinephrine, with an EC 50 of 109 nM (DA), 41.4 nM (NE) and 5246 nM (5-HT) .

- Results or Outcomes : It has a fast onset of action and a short duration . It also functions as a monoamine oxidase inhibitor (MAOI) with preference for MAO-A .

-

- Application Summary : 4-Nitrobenzyl Chloride is a chemical compound used in various organic synthesis applications .

- Methods of Application : This compound is typically used in reactions involving nucleophilic substitution .

- Results or Outcomes : The product of these reactions can be used to synthesize a wide range of organic compounds .

-

Selective Hydrogenation of 4-Nitrobenzaldehyde

- Application Summary : The selective hydrogenation of 4-nitrobenzaldehyde to 4-aminobenzaldehyde is a key reaction in the synthesis of various pharmaceuticals .

- Methods of Application : This reaction typically involves the use of a catalyst and hydrogen gas .

- Results or Outcomes : The selectivity to 4-aminobenzaldehyde increased with an increase in the Cu doping concentration and reached to 97% .

-

1-(4-Nitrophenyl)-1H-1,2,3-Triazole-4-carbaldehyde

- Application Summary : This compound is used in the preparation of 1-Alkyl-4-Formyl-1,2,3-triazoles . It’s synthesized using commercially available 3-dimethylaminoacrolein and 4-nitrophenyl azide .

- Methods of Application : The synthesis involves a one-step multigram scale process .

- Results or Outcomes : The compound is a preferred reagent for the synthesis of 1-alkyl-4-formyltriazoles .

-

4-Benzylpiperidine

- Application Summary : This compound is used in scientific studies as a monoamine releasing agent . It has a fast onset of action and a short duration .

- Methods of Application : It’s most efficacious as a releaser of norepinephrine .

- Results or Outcomes : It also functions as a monoamine oxidase inhibitor (MAOI) with preference for MAO-A .

-

o-Nitrobenzyl Alcohol Derivatives

- Application Summary : These derivatives are used in the photoisomerization mechanism into an o-Nitrosobenzaldehyde, releasing a Carboxylic Acid .

- Methods of Application : The process involves light, with times varying from several hours with a low-intensity 1.3 mW/cm2 365 nm source to 5 min or less when applying light intensities of 20-40 mW/cm2 .

- Results or Outcomes : The photocleavage efficiency is high .

未来方向

属性

IUPAC Name |

1-[(4-nitrophenyl)methyl]imidazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9N3O2/c14-13(15)10-3-1-9(2-4-10)7-12-6-5-11-8-12/h1-6,8H,7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FLYGQJXMRPZYHQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CN2C=CN=C2)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10342908 | |

| Record name | 1-(4-Nitrobenzyl)-1H-imidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10342908 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

203.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(4-Nitrobenzyl)-1H-imidazole | |

CAS RN |

18994-90-6 | |

| Record name | 1-(4-Nitrobenzyl)-1H-imidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10342908 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-Methyloctahydro-2-azacyclopropa[cd]pentalene](/img/structure/B96004.png)